

# Sativene molecular structure and stereochemistry

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## Compound of Interest

Compound Name: **Sativene**

Cat. No.: **B1246779**

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An In-depth Technical Guide to the Molecular Structure and Stereochemistry of **Sativene**

## Executive Summary

**Sativene** is a naturally occurring sesquiterpenoid hydrocarbon characterized by a complex tricyclic carbon skeleton. As a member of the terpene family, it is biosynthesized from farnesyl diphosphate and is found in various fungi and plants. Its intricate, bridged structure and multiple chiral centers make its stereochemistry a subject of significant interest in natural product chemistry and synthetic organic chemistry. This document provides a detailed overview of the molecular structure of **sativene**, a thorough analysis of its stereochemical properties, a summary of the analytical data used for its characterization, and protocols for its biosynthesis and structural elucidation. This guide is intended for researchers, scientists, and professionals in the fields of chemistry, biochemistry, and drug development.

## Core Molecular Structure

**Sativene** is a sesquiterpene with the molecular formula C<sub>15</sub>H<sub>24</sub>.<sup>[1][2]</sup> Its structure is built upon a unique and rigid tricyclo[4.4.0.0<sup>2,8</sup>]decane core.<sup>[3]</sup> This bridged cyclic system is also described as an octahydro-1H-1,4-methanoindene framework. The core is decorated with a methyl group, an isopropyl group, and an exocyclic methylene group, which are key features for its identification and reactivity.

 2D Structure of Sativene *Figure 1: 2D molecular structure of (-)-sativene with standard atom numbering.*

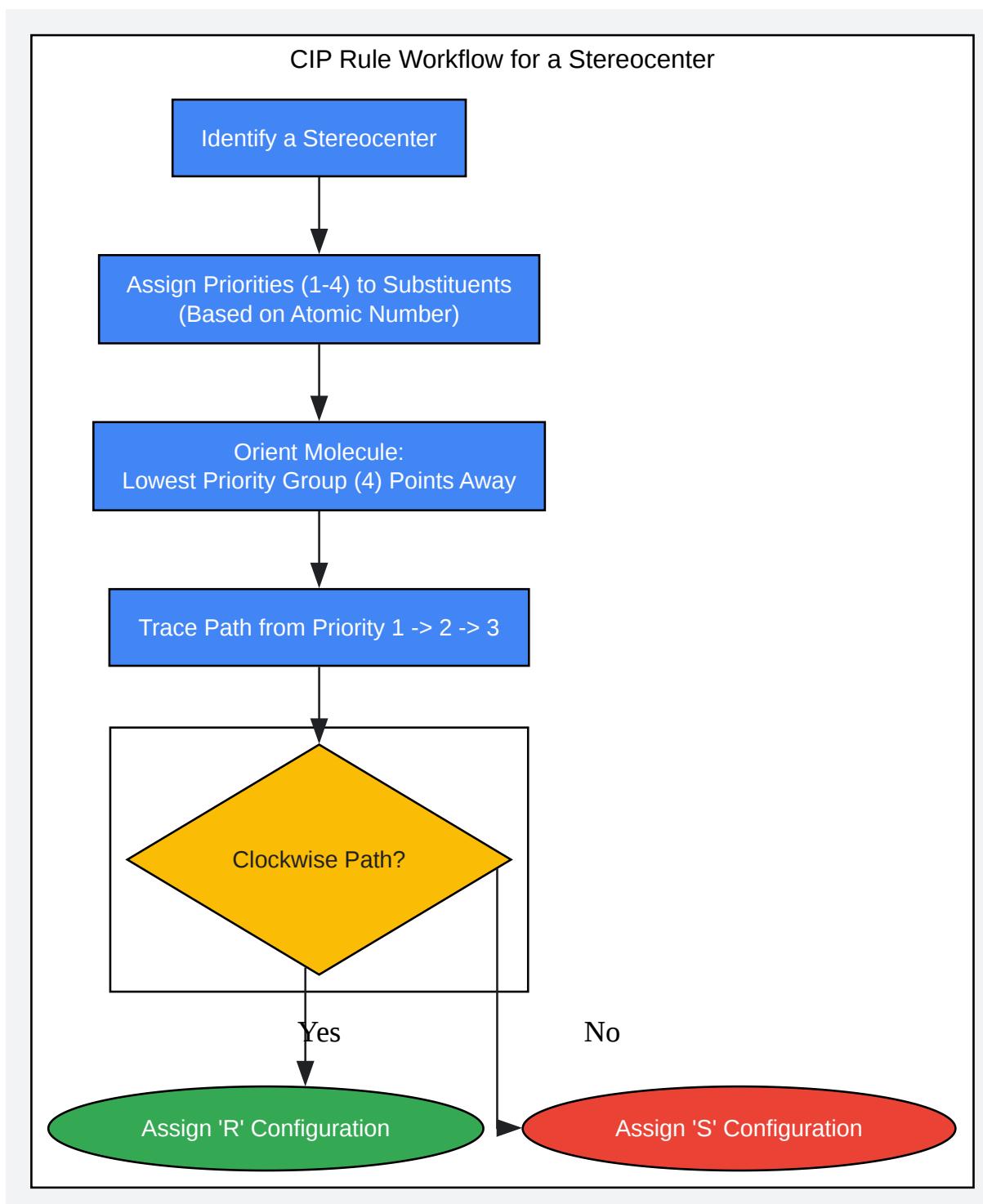
Table 1: Key Molecular Properties of **Sativene**

Property	Value	Reference
Molecular Formula	C <sub>15</sub> H <sub>24</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	204.35 g/mol	<a href="#">[1]</a>
CAS Number	6813-05-4 (for (-)-sativene)	<a href="#">[2]</a>
IUPAC Name ((-)-sativene)	(1S,2R,3R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.0 <sup>2,8</sup> ]decane	<a href="#">[1]</a>
IUPAC Name ((+)-sativene)	(1R,2S,3S,6S,8S)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.0 <sup>2,8</sup> ]decane	N/A
InChIKey ((-)-sativene)	VOBBUADSYROGAT-FQKPHLNHSA-N	<a href="#">[1]</a>

## Stereochemistry and Absolute Configuration

The rigid tricyclic structure of **sativene** contains five stereocenters, leading to its chirality. It exists as a pair of non-superimposable mirror images, or enantiomers: (+)-**sativene** and (-)-**sativene**. The absolute configuration of each stereocenter is unambiguously defined using the Cahn-Ingold-Prelog (CIP) priority rules, which assign each center as either R (Rectus) or S (Sinister).

The determination of the absolute configuration is crucial for understanding its biological activity and for guiding enantioselective synthesis. The process involves assigning priorities to the substituents on each chiral carbon based on atomic number and then determining the orientation of the sequence from highest to lowest priority.

[Click to download full resolution via product page](#)*Workflow for assigning R/S configuration.*

Applying this workflow to the five stereocenters of **sativene** yields the absolute configurations for each enantiomer, as detailed in the table below.

Table 2: Absolute Configuration of **Sativene** Enantiomers

Stereocenter (Atom Number)	(+)-Sativene Configuration	(-)-Sativene Configuration
C1	R	S
C2	S	R
C3	S	R
C6	S	R
C8	S	R

Note: The specific atom numbering may vary slightly with IUPAC nomenclature conventions.

## Spectroscopic and Crystallographic Data

The complex structure of **sativene** is elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), with final confirmation of its three-dimensional structure and absolute stereochemistry provided by X-ray crystallography.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are indispensable for determining the carbon skeleton and the connectivity of protons. While a complete, publicly available assigned dataset for **sativene** is not readily available, the expected chemical shifts can be predicted based on its functional groups.

Table 3: Typical  $^{13}\text{C}$  NMR Chemical Shifts for **Sativene** Moieties

Carbon Type	Typical Chemical Shift (ppm)	Notes
sp <sup>3</sup> C-H, C-H <sub>2</sub> , C-H <sub>3</sub> (Alkyl)	10 - 55	The majority of the signals for the tricyclic core and isopropyl/methyl groups appear here.
sp <sup>3</sup> C (Quaternary)	30 - 50	Represents the bridgehead carbons lacking proton attachments.
sp <sup>2</sup> C-H <sub>2</sub> (Exocyclic =CH <sub>2</sub> )	105 - 115	The terminal carbon of the methylene group.
sp <sup>2</sup> C (Quaternary Alkene)	140 - 155	The internal carbon of the exocyclic double bond.

## X-ray Crystallography

Single-crystal X-ray crystallography provides unequivocal proof of molecular structure by mapping electron density to reveal precise atomic positions in three-dimensional space. This technique is the gold standard for determining absolute stereochemistry, especially for complex molecules like **sativene**. The analysis of a suitable crystal yields critical data regarding the molecule's geometry.

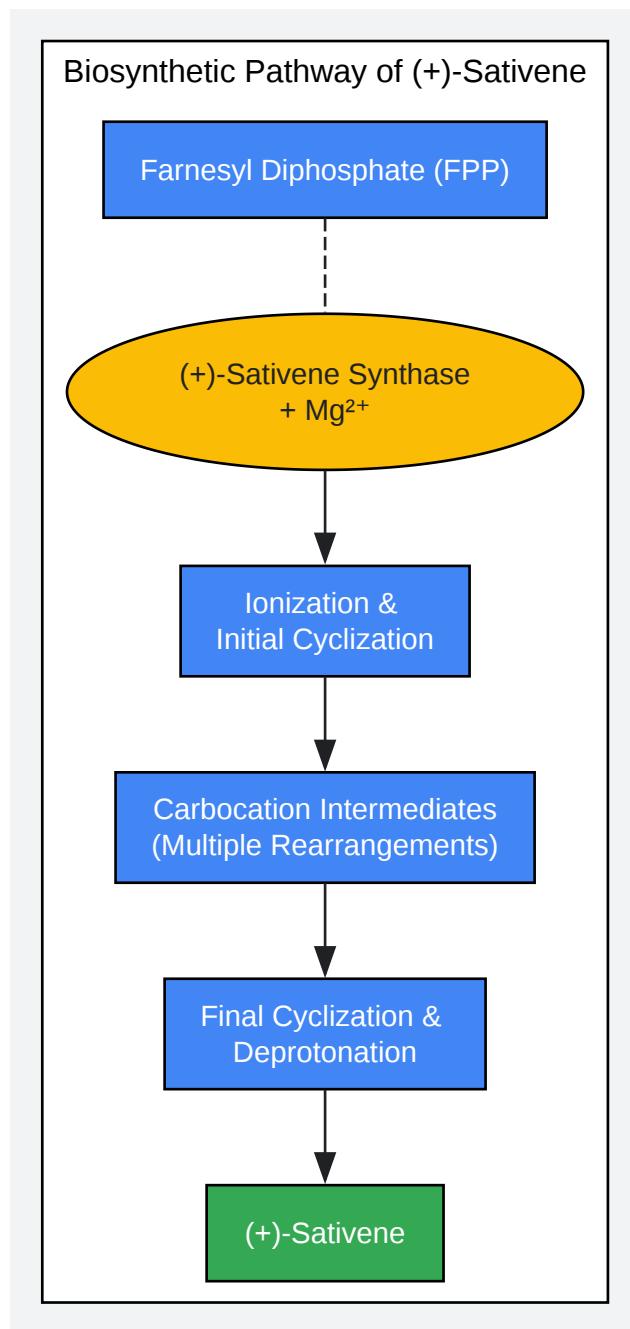
Table 4: Representative Crystallographic Data Parameters for a Molecular Crystal

Parameter	Description	Significance
Space Group	Describes the symmetry elements of the crystal lattice.	For a chiral molecule like sativene, it must be a chiral (Sohncke) space group.
Unit Cell Dimensions (a, b, c, $\alpha$ , $\beta$ , $\gamma$ )	Defines the size and angles of the repeating unit of the crystal.	Provides information on how molecules pack in the solid state.
Bond Lengths ( $\text{\AA}$ )	The precise distance between the nuclei of two bonded atoms.	Confirms connectivity and bond orders (e.g., C=C vs. C-C).
Bond Angles ( $^\circ$ ) & Torsion Angles ( $^\circ$ )	Defines the geometry around each atom and the conformation of the rings.	Confirms the rigid, three-dimensional shape of the tricyclic system.
Flack Parameter	A value used to determine the absolute configuration of a chiral molecule.	A value near zero for the correct enantiomer confirms the assigned stereochemistry.

## Experimental Methodologies

### Biosynthesis and Enzymatic Protocol

**Sativene** is produced in nature from the linear precursor farnesyl diphosphate (FPP). The key transformation is a complex cyclization cascade catalyzed by a single enzyme, (+)-**sativene synthase**.<sup>[4]</sup> This enzyme guides the substrate through a series of carbocation intermediates to form the characteristic tricyclic structure with high stereoselectivity.



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*Biosynthesis of (+)-Sativene from FPP.*

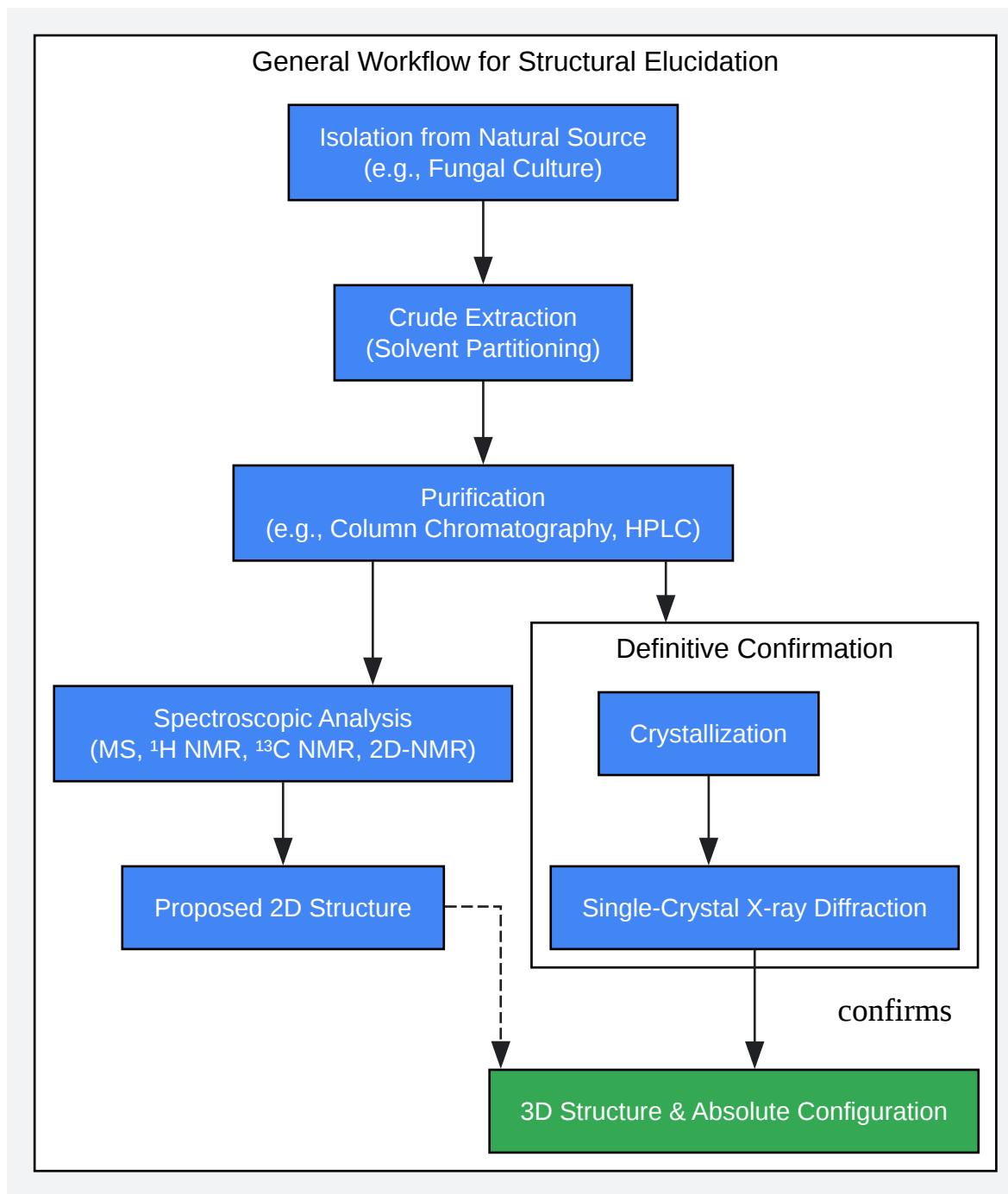
#### Protocol for In Vitro **Sativene** Synthase Assay

- Enzyme Preparation: Recombinant (+)-**sativene** synthase is expressed (e.g., in *E. coli*) and purified using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography).

- Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction buffer (e.g., 50 mM HEPES, pH 7.5) containing 10 mM MgCl<sub>2</sub> and 5 mM DTT.
- Enzyme Addition: Add the purified **sativene** synthase to the reaction buffer to a final concentration of 1-5 μM.
- Initiation of Reaction: Start the reaction by adding the substrate, farnesyl diphosphate (FPP), to a final concentration of 20-50 μM.
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 1-2 hours).
- Quenching and Extraction: Stop the reaction by adding an equal volume of a quenching solution (e.g., 500 mM EDTA). Extract the hydrocarbon products by adding an equal volume of an organic solvent (e.g., hexane or ethyl acetate), followed by vortexing and centrifugation.
- Analysis: Analyze the organic layer using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the **sativene** product by comparing its retention time and mass spectrum to an authentic standard.

## Protocol for Structural Elucidation

Determining the structure of a novel natural product like **sativene** follows a standardized workflow that combines separation, analysis, and final structural confirmation.



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*Workflow for natural product structure elucidation.*

- Extraction: The source material (e.g., fungal biomass) is extracted with an organic solvent (e.g., ethyl acetate) to obtain a crude extract containing **sativene** and other metabolites.

- Chromatographic Purification: The crude extract is subjected to multiple rounds of chromatography (e.g., silica gel column chromatography followed by High-Performance Liquid Chromatography, HPLC) to isolate pure **sativene**.
- Spectroscopic Analysis:
  - Mass Spectrometry (MS): High-resolution MS is used to determine the exact mass and molecular formula ( $C_{15}H_{24}$ ).
  - NMR Spectroscopy: A full suite of NMR experiments ( $^1H$ ,  $^{13}C$ , COSY, HSQC, HMBC) is performed to assemble the carbon skeleton and establish the connectivity of all atoms, leading to a proposed 2D structure.
- Crystallization and X-ray Diffraction: The purified **sativene** is crystallized. A suitable single crystal is analyzed by X-ray diffraction to obtain the final 3D structure and confirm the absolute stereochemistry of all chiral centers.<sup>[5]</sup>

## Conclusion

**Sativene** is a structurally complex sesquiterpenoid whose chemical identity is defined by its tricyclo[4.4.0.0<sup>2,8</sup>]decane core and its specific stereochemistry. The presence of five stereocenters gives rise to enantiomeric forms, (+)-**sativene** and (-)-**sativene**, whose absolute configurations are critical to their chemical and biological identity. The elucidation of this intricate molecule relies on a synergistic application of modern spectroscopic methods, particularly NMR, and is definitively confirmed by single-crystal X-ray diffraction. Understanding its structure and the methodologies used to determine it is fundamental for further research into its synthesis, biological function, and potential applications.

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